molecular formula C5H3BrN4 B1285387 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 89167-24-8

6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No. B1285387
CAS RN: 89167-24-8
M. Wt: 199.01 g/mol
InChI Key: VEPBELSFCORKNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-functionalized 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines has been achieved through two distinct pathways. The first pathway involves the deacylation of 5-acetyl Biginelli-like precursors using KOH/H2O, while the second pathway employs the reduction of 1,2,4-triazolo[1,5-a]pyrimidines with LiAlH4. These methods have successfully led to the formation of compounds that can be further modified at the 6-position, indicating potential for the creation of a variety of 6-substituted derivatives. Interestingly, a specific 6-acetyl derivative was found to undergo a cascade reaction in KOH/H2O, resulting in a tetrahydro[1,2,4]triazolo[5,1-b]quinazoline derivative .

Molecular Structure Analysis

The molecular structures of newly synthesized 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines have been confirmed through various spectroscopic techniques, including FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry. These compounds were synthesized via oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate in methanol . Additionally, the structure of an 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidine was definitively established by single-crystal X-ray analysis, providing a clear picture of the molecular arrangement .

Chemical Reactions Analysis

The 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines exhibit interesting reactivity, particularly in their susceptibility to ring isomerization under ambient conditions. This reactivity is highlighted by the Dimroth rearrangement, which can be induced by either acidic or basic conditions, transforming them into 1,2,4-triazolo[1,5-c]pyrimidines. The halogen substituents on these compounds further enhance their versatility as synthetic intermediates, as demonstrated by their ability to undergo palladium-catalyzed Kumada cross-couplings, Buchwald–Hartwig amination, and direct aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized triazolopyrimidines are influenced by their halogen substituents and the presence of various functional groups. The stability of these compounds varies, with C-5 unsubstituted analogues being particularly prone to isomerization, while C-5 substituted analogues exhibit greater stability, allowing for their isolation in pure form. The antimicrobial activity of these compounds has been evaluated in vitro, with some demonstrating good activity against bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents .

Scientific Research Applications

  • Pharmacological Potentials

    • Field : Pharmacology
    • Application : Triazole compounds, including triazolo-pyrimidines, show versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .
    • Methods : The synthesis and pharmacological activities of triazole derivatives have been analyzed in the literature .
    • Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
  • Neuroprotective and Anti-neuroinflammatory Agents

    • Field : Neurology
    • Application : Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell model .
    • Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. Their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
  • Antitumor and Antiparasitic Applications

    • Field : Oncology and Parasitology
    • Application : Polycyclic systems containing triazolo-pyrimidine moiety are reported as antitumor and highly active against parasites .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Complexes of triazolo-pyrimidines with Pt and Ru can also be used in treating cancer .
  • Treatment of Alzheimer’s Disease and Insomnia

    • Field : Neurology
    • Application : Polycyclic systems containing [1,2,4]triazolo [1,5- a ]-pyrimidine moiety can be used for treatment of Alzheimer’s disease and insomnia .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .
  • Selective Serotonin Reuptake Inhibitor

    • Field : Pharmacology
    • Application : The discovery of trazodone, a [1,2,4]-triazolopyridine, as a selective serotonin reuptake inhibitor, has stimulated interest in triazolopyri-dines in general .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Trazodone has been approved for the treatment of depression .
  • Fatty Acid-Binding Proteins (FABPs) Isoforms

    • Field : Biochemistry
    • Application : Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .
  • Corticotropin-Releasing Factor 1 Receptor Antagonists

    • Field : Endocrinology
    • Application : Polycyclic systems containing [1,2,4]triazolo [1,5- a ]-pyrimidine moiety are reported as corticotropin-releasing factor 1 receptor antagonists .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .
  • Calcium Channel Modulators

    • Field : Pharmacology
    • Application : Triazolo-pyrimidines can be used as calcium channel modulators .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .
  • Coordination Compounds in Biological Systems

    • Field : Biochemistry
    • Application : Triazolo-pyrimidines are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .

Safety And Hazards

According to one source, “6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine” may cause skin and eye irritation and may cause respiratory irritation .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, including “6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine”, has found numerous applications in medicinal chemistry . Future research may continue to explore the versatility of this scaffold in drug design, potentially leading to the development of new treatments for various diseases .

properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPBELSFCORKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC=NN21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578990
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine

CAS RN

89167-24-8
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
NA Rasputin, NS Demina, RA Irgashev, GL Rusinov… - Tetrahedron, 2017 - Elsevier
(Hetero)arylation of [1,2,4]triazolo[1,5-a]pyrimidine through the direct nucleophilic Csingle bondH functionalization of the C-7 and C-5 positions has been implemented. The …
Number of citations: 15 www.sciencedirect.com
EV Verbitskiy, SA Baskakova, NA Rasputin… - 2016 - elar.urfu.ru
A series of 6-fluoroaryl substituted [1,2,4]triazolo[1,5-A]pyrimidines have been synthesized by using the microwave-Assisted Suzuki cross-coupling reaction from readily available 6-…
Number of citations: 3 elar.urfu.ru
NS Demina, NA Rasputin, GL Rusinov… - … съезд по общей и …, 2016 - elibrary.ru
Recent research indicated Grignard reagent first nucleophilic adjunction pathway to extend selectively at low temperatures to C7 of 6-bromo-[1, 2, 4] triazolo [1, 5-a] pyrimidine forming …
Number of citations: 0 elibrary.ru
A Salgado, C Varela… - Magnetic …, 2010 - Wiley Online Library
The condensation of malonoaldehyde derivatives with either a 3‐amino‐[1,2,4]‐triazole or a 3,5‐diamino‐[1,2,4]‐triazole precursor was studied. In agreement with previous reports, two …
GL Rusinov, PV Plekhanov, AU Ponomareva… - Mendeleev …, 1999 - pubs.rsc.org
First example of cine-substitution for halogens in azolopyrimidines Page 1 Mendeleev Communications Electronic Version, Issue 6, 1999 (pp. 213–255) First example of cine-…
Number of citations: 10 pubs.rsc.org
EV Verbitskiy, GL Rusinov, ON Chupakhin… - …, 2018 - thieme-connect.com
Data spanning the period 2000–2017 on the direct C–H functionalization of pyrimidines are collected and discussed in this review. This demonstrates the surge of interest and creativity …
Number of citations: 43 www.thieme-connect.com
X Ren, X Pan, Z Zhang, D Wang, X Lu… - Journal of medicinal …, 2013 - ACS Publications
Bcr-Abl T315I mutation-induced imatinib resistance remains a major challenge for clinical management of chronic myelogenous leukemia (CML). Herein, we report GZD824 (10a) as a …
Number of citations: 129 pubs.acs.org
R Cookson, A Vuorinen, J Pettinger… - Cell Reports Physical …, 2023 - cell.com
Chemoproteomics is a powerful method capable of detecting interactions between small molecules and the proteome; however, its use as a high-throughput screening method for …
Number of citations: 3 www.cell.com

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